5-Styryl-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Styryl-[1,3,4]thiadiazol-2-ylamine is an organic compound that falls under the class of thiadiazole derivatives. It has a molecular formula of C10H9N3S and a molecular weight of 203.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a styryl group . The PubChem CID for this compound is 5340173 .Scientific Research Applications
Antidiabetic Potential
A study highlighted the synthesis and evaluation of a series of novel 2-piperidinopiperidine thiadiazoles as histamine H3 receptor antagonists, where a compound exhibited significant antidiabetic efficacy in STZ diet-induced obesity type 2 diabetic mice. This compound, related to the 5-styryl-thiadiazole class, showed a notable reduction in non-fasting glucose levels and HbA1c after treatment, indicating its potential in diabetes management Rao et al., 2012.
Anticancer Activity
Research involving the synthesis of arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a novel copolymer basic catalyst revealed promising anticancer activity against colon and liver carcinoma cell lines. The study suggested that certain thiadiazole derivatives, potentially including structures related to 5-styryl-thiadiazole, could have significant anticancer effects Gomha et al., 2015.
Synthetic Methodologies
An efficient synthetic method for styryl 1,3,4-thiadiazoles was developed, demonstrating the versatility of this chemical framework in generating diverse heterocyclic compounds. The research highlighted the potential of the styryl 1,3,4-thiadiazole structure as precursors for further chemical modifications and applications in creating bis heterocycles Guda et al., 2014.
Cholinesterase Inhibition for Dementia Treatment
A study on 5-Aryl-1,3,4-oxadiazol-2-amines and their analogs, including thiadiazole derivatives, investigated their potential as inhibitors of acetyl- and butyrylcholinesterase. These enzymes are targets for treating neurodegenerative diseases like dementia and myasthenia gravis. Some derivatives demonstrated moderate inhibition, suggesting therapeutic potential Pflégr et al., 2022.
Antimicrobial Properties
Research on sulfonamidomethane linked heterocycles, including pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles, showed that certain thiadiazole compounds exhibited appreciable antimicrobial activity. This finding indicates the potential of 5-styryl-[1,3,4]thiadiazol-2-ylamine derivatives for developing new antimicrobial agents Swapna et al., 2013.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, a class to which this compound belongs, have been studied for their broad-spectrum activities in medicinal chemistry .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets due to the presence of the n–c–s– moiety .
Biochemical Pathways
It is known that thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological properties .
Result of Action
It is known that thiadiazole derivatives can have various biological effects due to their broad spectrum of pharmacological properties .
properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWSDUTTXHYTR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.